molecular formula C18H19N3O3S B2700769 Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate CAS No. 896323-61-8

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2700769
CAS No.: 896323-61-8
M. Wt: 357.43
InChI Key: RLPZLIXUMSXHDU-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino benzamido group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions

    Thiophene Core Formation: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of Functional Groups: The cyano group can be introduced via nucleophilic substitution reactions, while the dimethylamino benzamido group can be added through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Organic Synthesis: Its diverse reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound’s unique electronic properties can be exploited in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-cyano-3-methylthiophene-2-carboxylate: Lacks the dimethylamino benzamido group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.

The presence of the dimethylamino benzamido group in this compound imparts unique electronic properties and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-cyano-5-[[4-(dimethylamino)benzoyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-5-24-18(23)15-11(2)14(10-19)17(25-15)20-16(22)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPZLIXUMSXHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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